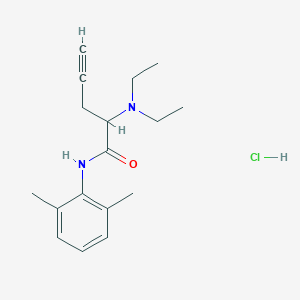
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the inhibition of certain enzymes. It is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) are varied. As an inhibitor of acetylcholinesterase and butyrylcholinesterase, it can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease. It has also been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) in lab experiments is its potency as an enzyme inhibitor. It is a highly effective inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying these enzymes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)). One area of research is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the reaction of 2,6-dimethylphenyl isocyanate with diethylamine followed by the addition of propargyl bromide. The resulting product is then purified by recrystallization to obtain the monohydrochloride salt.
Aplicaciones Científicas De Investigación
The compound 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) has a wide range of scientific research applications. It is commonly used as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. It has also been found to have potential anti-cancer properties and has been studied as a potential chemotherapeutic agent.
Propiedades
Número CAS |
15960-90-4 |
|---|---|
Fórmula molecular |
C17H25ClN2O |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)pent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-6-10-15(19(7-2)8-3)17(20)18-16-13(4)11-9-12-14(16)5;/h1,9,11-12,15H,7-8,10H2,2-5H3,(H,18,20);1H |
Clave InChI |
ZEYUMKAKVDCOGG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
SMILES canónico |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)





![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)



